molecular formula C18H16N4O B6051247 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

Cat. No.: B6051247
M. Wt: 304.3 g/mol
InChI Key: HQKDWEOSORNSLR-UHFFFAOYSA-N
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Description

“5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzodiazole Ring: Starting from ortho-phenylenediamine, the benzodiazole ring can be synthesized through a cyclization reaction with a suitable carboxylic acid derivative.

    Pyrrolone Ring Formation: The pyrrolone ring can be constructed via a condensation reaction involving an appropriate amine and a diketone.

    Final Coupling: The final step involves coupling the benzodiazole and pyrrolone intermediates under specific conditions, such as using a catalyst or under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions while minimizing side reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Pyrrolone Derivatives: Compounds featuring the pyrrolone ring.

Uniqueness

The uniqueness of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” lies in its combined benzodiazole and pyrrolone structures, which might confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(2-methylphenyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-11-6-2-5-9-14(11)22-10-15(23)16(17(22)19)18-20-12-7-3-4-8-13(12)21-18/h2-9,19,23H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKDWEOSORNSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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